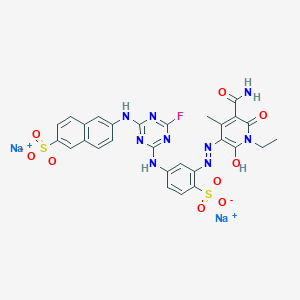

Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate

Description

Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is a highly complex aromatic azo compound characterized by multiple functional groups, including azo linkages (-N=N-), sulfonate (-SO₃⁻) groups, and a fluorinated triazine ring. Its structure integrates a naphthalene backbone with a pyridyl azo moiety, rendering it suitable for applications requiring strong chromophoric and chelating properties.

Properties

CAS No. |

75268-66-5 |

|---|---|

Molecular Formula |

C28H22FN9Na2O9S2 |

Molecular Weight |

757.6 g/mol |

IUPAC Name |

disodium;6-[[4-[3-[(5-carbamoyl-1-ethyl-2-hydroxy-4-methyl-6-oxopyridin-3-yl)diazenyl]-4-sulfonatoanilino]-6-fluoro-1,3,5-triazin-2-yl]amino]naphthalene-2-sulfonate |

InChI |

InChI=1S/C28H24FN9O9S2.2Na/c1-3-38-24(40)21(23(30)39)13(2)22(25(38)41)37-36-19-12-17(7-9-20(19)49(45,46)47)32-28-34-26(29)33-27(35-28)31-16-6-4-15-11-18(48(42,43)44)8-5-14(15)10-16;;/h4-12,41H,3H2,1-2H3,(H2,30,39)(H,42,43,44)(H,45,46,47)(H2,31,32,33,34,35);;/q;2*+1/p-2 |

InChI Key |

QRRMNYQOUJLDBL-UHFFFAOYSA-L |

Canonical SMILES |

CCN1C(=C(C(=C(C1=O)C(=O)N)C)N=NC2=C(C=CC(=C2)NC3=NC(=NC(=N3)NC4=CC5=C(C=C4)C=C(C=C5)S(=O)(=O)[O-])F)S(=O)(=O)[O-])O.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Step 1: Synthesis of the Diazo Compound

- Starting Material: Aniline derivatives with appropriate substituents, such as 5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl.

- Reaction Conditions: Diazotization is performed by treating the aromatic amine with sodium nitrite (NaNO₂) in an acidic medium (commonly hydrochloric acid) at low temperatures (0–5°C) to generate the diazonium salt.

Ar-NH₂ + NaNO₂ + HCl → Ar-N≡N⁺Cl⁻ + H₂O

- Notes: Maintaining low temperature prevents decomposition of the diazonium salt.

Step 2: Azo Coupling

- Coupling Partner: A phenolic or amino compound, such as sulfonatophenyl derivatives.

- Reaction Conditions: The diazonium salt is slowly added to an alkaline solution containing the coupling component, typically at pH 8–10, to facilitate azo bond formation.

- Outcome: Formation of the azo linkage, yielding a complex azo dye intermediate with sulfonate groups for water solubility.

Reaction Conditions Summary

| Step | Reagents | Temperature | pH | Solvent | Notes |

|---|---|---|---|---|---|

| Diazotization | NaNO₂, HCl | 0–5°C | Acidic | Water | Critical to keep low temperature |

| Azo coupling | Coupling component, NaOH | 20–40°C | Slightly alkaline | Water | Slow addition to control reaction |

| Nucleophilic substitution | Triazine derivative, NaOH | 50–80°C | Basic | Water or organic solvents | Elevated temperature enhances substitution |

| Sulfonation | Sulfuric acid or chlorosulfonic acid | 0–25°C | Acidic | Organic solvents | Controlled to prevent over-sulfonation |

| Salt formation | NaOH | Room temperature | Neutral | Water | Ensures disodium salt formation |

Notes on Raw Materials and Precursors

- Aromatic amines with specific substituents are essential for the azo component.

- Halogenated triazine derivatives serve as electrophilic partners for heterocyclic attachment.

- Sulfonating agents like chlorosulfonic acid are used for sulfonation steps.

- Sodium hydroxide is used for neutralization and salt formation.

Research Findings and Data Tables

| Parameter | Value | Reference |

|---|---|---|

| Molecular weight | 647.39 g/mol | |

| Solubility | Soluble in water | |

| Reaction temperature | 0–80°C | |

| pH during coupling | 8–10 | |

| Yield | Variable, typically 60–80% |

Chemical Reactions Analysis

Types of Reactions

Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

Substitution: The sulphonate and triazinyl groups can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and zinc dust are used.

Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction typically yields amines.

Scientific Research Applications

Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various organic synthesis reactions.

Biology: Employed in biochemical assays and as a staining agent for proteins and nucleic acids.

Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.

Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.

Mechanism of Action

The mechanism of action of Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate involves its interaction with specific molecular targets. The azo group can undergo reduction to form amines, which can then interact with various biological molecules. The sulphonate groups enhance the compound’s solubility in aqueous environments, facilitating its use in biological systems. The triazinyl group can form covalent bonds with nucleophiles, making it useful in cross-linking applications.

Comparison with Similar Compounds

Table 1: Comparison of Azo-Sulphonated Compounds

Triazine-Based Analogues in Agrochemicals

Triazine derivatives, such as ethametsulfuron methyl ester (), share the 1,3,5-triazin-2-yl core with the target compound. However, agrochemical triazines typically feature methoxy or ethoxy substituents instead of fluorine, altering their bioactivity. For instance, the methyl ester group in ethametsulfuron enhances herbicidal activity, whereas the target compound’s sulfonate groups prioritize solubility over pesticidal action .

Bioactivity and Structure-Activity Relationships (SAR)

highlights that compounds with similar chemical structures cluster in bioactivity profiles. The target compound’s pyridyl azo and fluorinated triazine groups likely confer unique interactions with protein targets, distinguishing it from simpler azo dyes. Hierarchical clustering of bioactivity data would position it closer to triazine-based pharmaceuticals than to cosmetic dyes .

Computational Comparison Using Graph Theory

As per , graph-theoretical methods are critical for comparing complex structures. The target compound’s size and multiple substituents (e.g., fluorine, sulfonate) create a graph with high node complexity, making traditional fingerprint-based comparisons less accurate than graph isomorphism approaches. This complexity also poses computational challenges due to the NP-hard nature of graph isomorphism problems .

Key Research Findings

NMR Spectral Analysis

demonstrates that substituents in regions analogous to the target compound’s triazine and pyridyl moieties (e.g., regions A and B in Figure 6 of the study) cause distinct chemical shift variations. For example, fluorine in the triazine ring would deshield nearby protons, producing unique NMR signatures compared to non-fluorinated analogues .

Environmental and Metabolic Behavior

’s "lumping strategy" suggests that the target compound may be grouped with other azo-triazine derivatives in environmental models due to shared degradation pathways. However, its fluorine atom could slow hydrolysis, differentiating its persistence from non-halogenated analogues .

Biological Activity

Disodium 6-((4-((3-((5-(aminocarbonyl)-1-ethyl-1,6-dihydro-2-hydroxy-4-methyl-6-oxo-3-pyridyl)azo)-4-sulphonatophenyl)amino)-6-fluoro-1,3,5-triazin-2-yl)amino)naphthalene-2-sulphonate is a complex organic compound with significant biological activity. This article explores its synthesis, mechanisms of action, and various biological effects observed in research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

- Azo group : Contributes to its color and potential biological activity.

- Sulfonate groups : Enhance solubility in aqueous environments.

- Fluorinated triazine moiety : May impart unique electronic properties that affect biological interactions.

Research indicates that compounds similar to Disodium 6-(...) can exhibit various mechanisms of action:

- Enzyme Inhibition : Compounds with sulfonamide structures have shown inhibitory effects on carbonic anhydrases (CA), which are crucial for maintaining acid-base balance in tissues. For instance, studies on related compounds demonstrated IC50 values in the nanomolar range against CA IX, indicating potent inhibition .

- Anticancer Activity : The compound's structural features suggest potential anticancer properties. A study on similar sulfonamide derivatives indicated significant anti-proliferative activity against breast cancer cell lines (MDA-MB-231 and MCF-7), with selectivity ratios favoring cancer cells over normal cells . The most active derivatives induced apoptosis in cancer cells, evidenced by increased annexin V-FITC positivity.

- Antibacterial Properties : Some derivatives exhibited notable antibacterial activity against Staphylococcus aureus and Klebsiella pneumoniae, suggesting a potential role in antimicrobial therapy .

Biological Activity Data

| Activity Type | Target/Effect | IC50/Activity Level |

|---|---|---|

| Carbonic Anhydrase IX | Enzyme Inhibition | 10.93 - 25.06 nM |

| Breast Cancer Cells | Anti-proliferative | 1.52 - 6.31 μM |

| Staphylococcus aureus | Antibacterial Activity | 80.69% inhibition at 50 μg/mL |

| Klebsiella pneumoniae | Anti-biofilm Activity | 79.46% inhibition |

Case Studies

-

Case Study on Anticancer Effects :

A recent study synthesized several derivatives of the compound and evaluated their effects on MDA-MB-231 cells. The most promising derivative (designated as compound 4e) showed a significant increase in apoptotic markers compared to controls, suggesting a mechanism for its anticancer effects through apoptosis induction . -

Case Study on Antibacterial Effects :

Another investigation assessed the antibacterial efficacy of the compound against common pathogens. Results indicated that certain derivatives inhibited bacterial growth effectively, supporting their potential use in treating infections caused by resistant strains .

Q & A

Q. What are the key synthetic steps and reaction conditions for preparing this compound?

The synthesis involves a multi-step process:

- Diazotization : Use sodium nitrite and hydrochloric acid at low temperatures (0–5°C) to convert aromatic amines (e.g., 5-amino-2-naphthalenesulfonic acid) into diazonium salts.

- Coupling Reaction : React the diazonium salt with another aromatic compound (e.g., 8-amino-2-naphthalenesulfonic acid) under alkaline conditions (pH 8–10) to form the azo bond. Adjust pH and temperature to control coupling efficiency .

- Purification : Isolate the product via precipitation or chromatography, leveraging its high solubility in aqueous alkaline solutions.

Q. What reaction mechanisms govern its chemical transformations?

The compound undergoes:

- Oxidation : Strong oxidizing agents (e.g., KMnO₄) target the azo bond or hydroxyl group, forming sulfonic acid derivatives.

- Reduction : Catalytic hydrogenation or sodium dithionite cleaves the azo bond, yielding amine intermediates.

- Substitution : Amino and sulfonate groups participate in nucleophilic substitution (e.g., with alkyl halides) for functionalization . Monitor reaction progress using UV-Vis spectroscopy to track azo bond stability (λmax ~450–550 nm).

Q. What analytical techniques are critical for characterizing its structure and purity?

- Spectroscopy : Use UV-Vis to confirm azo bond presence and FT-IR for functional groups (e.g., -SO₃⁻ at ~1040 cm⁻¹).

- Chromatography : Employ HPLC with a C18 column and aqueous mobile phase (pH 7–9) to assess purity.

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can synthesis be optimized for higher yield and scalability?

- Design of Experiments (DoE) : Vary temperature (5–25°C), pH (7–12), and stoichiometry during diazotization and coupling. Use response surface methodology to identify optimal conditions.

- Catalysis : Explore phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance coupling efficiency in heterogeneous systems.

- In-line Monitoring : Implement real-time UV-Vis or Raman spectroscopy to adjust parameters dynamically .

Q. How to resolve contradictions in reported reactivity data (e.g., unexpected oxidation products)?

- Replicate Conditions : Ensure identical pH, temperature, and reagent purity. For example, trace metal ions in buffers may catalyze side reactions.

- Cross-Validation : Combine HPLC, NMR, and XPS to identify minor products. For oxidation studies, use controlled O₂ flow to isolate intermediates.

- Theoretical Modeling : Apply DFT calculations to predict reactive sites and compare with experimental outcomes .

Q. How to design stability studies under varying environmental conditions?

- Stress Testing : Expose the compound to UV light (λ=365 nm), elevated temperatures (40–80°C), and pH extremes (2–12). Monitor degradation via HPLC.

- Kinetic Analysis : Use Arrhenius plots to predict shelf-life. For aqueous solutions, chelating agents (e.g., EDTA) can mitigate metal-catalyzed decomposition .

Q. How to integrate computational models with experimental data for property prediction?

- Molecular Dynamics (MD) : Simulate solubility and aggregation behavior in water using force fields parameterized for sulfonated aromatics.

- AI-Driven Optimization : Train neural networks on synthetic datasets (e.g., reaction yields vs. conditions) to predict optimal pathways. COMSOL Multiphysics can model diffusion-limited coupling reactions .

Q. How to design comparative studies with structurally similar azo dyes?

- Structural Benchmarking : Compare substituent effects using analogs like Disodium 4-amino-3-[(4-sulfonatophenyl)diazenyl]benzenesulfonate. Focus on electronic effects (e.g., electron-withdrawing fluoro groups) via Hammett plots.

- Functional Assays : Test binding affinity to biomolecules (e.g., serum albumin) using fluorescence quenching. Correlate sulfonate group positioning with solubility and stability .

Theoretical and Methodological Frameworks

Q. How to align research on this compound with broader theoretical frameworks?

- Link to Dye Chemistry Theories : Apply Förster resonance energy transfer (FRET) principles to study its fluorescence in biological staining.

- Reactivity Models : Use frontier molecular orbital (FMO) theory to explain regioselectivity in substitution reactions.

- Interdisciplinary Integration : Connect synthetic outcomes to process engineering models (e.g., membrane separation for purification) .

Q. What methodologies support reproducibility in complex synthesis?

- Standardized Protocols : Document reaction parameters (e.g., stirring rate, solvent degassing) to minimize batch variability.

- Collaborative Validation : Share datasets via platforms like Zenodo for cross-lab verification.

- Error Analysis : Use statistical tools (e.g., ANOVA) to quantify variability in coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.